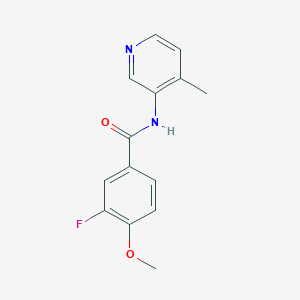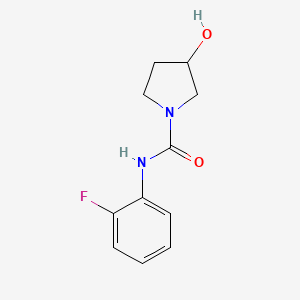
3,3-difluoro-N-(quinolin-8-yl)cyclobutane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoro-N-(quinolin-8-yl)cyclobutane-1-carboxamide is a synthetic organic compound that features a cyclobutane ring substituted with two fluorine atoms and a carboxamide group attached to a quinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-N-(quinolin-8-yl)cyclobutane-1-carboxamide typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of Fluorine Atoms: Fluorination of the cyclobutane ring is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Quinoline Moiety: The quinoline moiety is introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with the cyclobutane intermediate.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Difluoro-N-(quinolin-8-yl)cyclobutane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
3,3-Difluoro-N-(quinolin-8-yl)cyclobutane-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial or anticancer agent due to its unique structural features and ability to interact with biological targets.
Materials Science: The compound’s fluorinated cyclobutane ring imparts unique properties, making it useful in the development of advanced materials such as liquid crystals or polymers.
Chemical Biology: The compound is used as a probe to study biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of 3,3-difluoro-N-(quinolin-8-yl)cyclobutane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with DNA gyrase, an enzyme involved in DNA replication, leading to inhibition of bacterial growth. Additionally, the fluorinated cyclobutane ring enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinolin-8-yl 1-pentyl-(1H-indole)-3-carboxylate (QUPIC): A similar compound with a quinoline moiety and a carboxylate group.
Quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate (QUCHIC): Another similar compound with a quinoline moiety and a carboxylate group.
Uniqueness
3,3-Difluoro-N-(quinolin-8-yl)cyclobutane-1-carboxamide is unique due to the presence of the fluorinated cyclobutane ring, which imparts distinct chemical and physical properties. This structural feature enhances its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C14H12F2N2O |
|---|---|
Molekulargewicht |
262.25 g/mol |
IUPAC-Name |
3,3-difluoro-N-quinolin-8-ylcyclobutane-1-carboxamide |
InChI |
InChI=1S/C14H12F2N2O/c15-14(16)7-10(8-14)13(19)18-11-5-1-3-9-4-2-6-17-12(9)11/h1-6,10H,7-8H2,(H,18,19) |
InChI-Schlüssel |
HXMPPGDKBVPQIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(F)F)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-1,3-benzoxazole](/img/structure/B15116639.png)
![1-(3-Methoxyphenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B15116646.png)

![1-(3-chlorophenyl)-4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine](/img/structure/B15116663.png)
![3-(Propan-2-yl)-1-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea](/img/structure/B15116668.png)

![3-bromo-4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B15116681.png)
![N-[(2,6-difluorophenyl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B15116683.png)

![3-[(3-Chlorophenyl)methyl]-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B15116703.png)
![1-(3,4-Dimethylphenyl)-3-methyl-3-[1-(pyridin-2-yl)azetidin-3-yl]urea](/img/structure/B15116711.png)
![2-[4-(3-Chlorophenyl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B15116721.png)
![5-Fluoro-4-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B15116723.png)
![4-[(7-fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B15116726.png)
